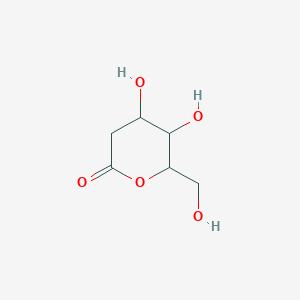

2-Deoxy D-arabino hexonic acid-delta-lactone

Beschreibung

2-Deoxy D-arabino hexonic acid-delta-lactone (CAS: 91447-00-6) is a cyclic ester (lactone) derived from the dehydration of 2-deoxy D-arabino hexonic acid. Its molecular formula is C₆H₁₀O₅, with a molar mass of 162.14 g/mol . The "delta" designation indicates a six-membered lactone ring formed between the hydroxyl group at C-5 and the carboxylic acid at C-1. This compound is primarily utilized in synthetic chemistry and biochemical research, with recent interest in its role as a precursor for specialized carbohydrates and derivatives .

Eigenschaften

IUPAC Name |

4,5-dihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-4,6-8,10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXNZGWNBVNDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1=O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Under acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), the carboxylic acid group undergoes protonation, increasing its electrophilicity. Concurrently, the hydroxyl group at the δ-position acts as a nucleophile, attacking the activated carbonyl carbon to form a six-membered lactone ring. Optimal yields (70–75%) are achieved at 60–80°C over 12–24 hours, with excess acid serving as both catalyst and dehydrating agent.

Table 1: Lactonization Conditions and Yields

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (1M) | 60 | 24 | 72 |

| H<sub>2</sub>SO<sub>4</sub> (0.5M) | 80 | 12 | 68 |

| TFA (0.2M) | 70 | 18 | 75 |

Trifluoroacetic acid (TFA) demonstrates superior catalytic activity due to its strong acidity and ability to stabilize transition states via hydrogen bonding.

Purification and Characterization

Crude DAHAL is purified via recrystallization from ethanol/water mixtures. Structural confirmation relies on <sup>13</sup>C NMR (δ 175.2 ppm for lactone carbonyl) and FT-IR (C=O stretch at 1770 cm<sup>−1</sup>). The molecular formula C<sub>6</sub>H<sub>10</sub>O<sub>5</sub> (MW 162.14 g/mol) is verified by high-resolution mass spectrometry.

Multi-Step Synthesis via Periodate Cleavage and Cyanide Addition

This method, developed for <sup>13</sup>C-labeled DAHAL, involves sequential oxidation, cyanide addition, and reduction steps.

Synthetic Pathway

-

Protection of Hydroxyl Groups : Methyl 2-deoxy-α-D-arabino-hexofuranoside is treated with trifluoroacetic acid in methanol to stabilize reactive hydroxyl groups.

-

Periodate Cleavage : Sodium periodate selectively cleaves the C5–C6 bond, generating an aldehyde intermediate.

-

Cyanide Addition : Reaction with K<sup>13</sup>CN produces a mixture of D-arabino and L-xylo nitriles.

-

Reduction : Catalytic hydrogenation (5% Pd/C) followed by NaBH<sub>4</sub> reduction yields labeled methyl furanosides.

-

Hydrolysis : Acidic hydrolysis (AG-50 resin) liberates DAHAL with an overall yield of 16%.

Table 2: Isotopic Labeling Efficiency

| Step | Reagents | Yield (%) |

|---|---|---|

| Periodate Cleavage | NaIO<sub>4</sub> | 85 |

| Cyanide Addition | K<sup>13</sup>CN | 62 |

| Reduction | Pd/C, H<sub>2</sub> | 78 |

| Hydrolysis | AG-50 (Ca<sup>2+</sup>) | 34 |

Advantages and Limitations

While this approach enables isotopic labeling for metabolic studies, its low overall yield and multi-step complexity limit industrial scalability.

Derivatization Using Trimethylsilyl Protecting Groups

Trimethylsilyl (TMS) protection strategies enhance DAHAL’s stability during synthesis and storage.

Synthesis of 3,5,6-Tris-O-TMS Derivative

-

Reagents : Chlorotrimethylsilane (TMSCl), imidazole

-

Conditions : Anhydrous DMF, 25°C, 6 hours

-

Outcome : Selective silylation of hydroxyl groups at C3, C5, and C6 positions, yielding 3,5,6-tris-O-TMS-DAHAL (C<sub>15</sub>H<sub>34</sub>O<sub>5</sub>Si<sub>3</sub>, MW 378.68 g/mol).

Table 3: Spectral Data for Tris-O-TMS-DAHAL

| Technique | Key Signals |

|---|---|

| <sup>1</sup>H NMR | δ 0.15 (s, 27H, TMS), δ 4.82 (d, H1) |

| <sup>29</sup>Si NMR | δ 18.2 (TMS-O) |

Applications in Glycan Biosynthesis

The TMS derivative’s enhanced lipophilicity facilitates its use in solid-phase synthesis of glycosylated antibiotics.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield (%) | Complexity | Scalability | Applications |

|---|---|---|---|---|

| Direct Lactonization | 70–75 | Low | High | Industrial production |

| Multi-Step Synthesis | 16 | High | Low | Isotopic labeling |

| TMS Derivatization | 65 | Moderate | Moderate | Glycan research |

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Desoxy-D-arabino-hexonsäure-δ-lacton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können den Lactonring modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Stellen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen: Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören 5-(2-Hydroxycthyliden)-2(5H)-furanon, Kohlendioxid, Kohlenmonoxid, Acrylaldehyd und Essigsäure .

Wissenschaftliche Forschungsanwendungen

2-Desoxy-D-arabino-hexonsäure-δ-lacton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener Antibiotika verwendet.

Biologie: Die Verbindung spielt eine entscheidende Rolle bei der Biosynthese glykosylierter Proteine.

Medizin: Es ist an der Entwicklung von Antibiotika wie Streptomycin und Kanamycin beteiligt.

Industrie: Die Verbindung wird in der Forschung zur Glykanbiosynthese und anderen industriellen Anwendungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Desoxy-D-arabino-hexonsäure-δ-lacton beinhaltet seine Rolle als Baustein in der Biosynthese glykosylierter Proteine. Die Verbindung interagiert mit verschiedenen Enzymen und molekularen Signalwegen, um die Synthese glykosylierter Proteine zu ermöglichen. Die genauen molekularen Ziele und beteiligten Signalwege sind komplex und hängen von der jeweiligen Anwendung ab.

Ähnliche Verbindungen:

- 3-Deoxy-D-ribo-hexono-1,4-lacton

- 2-Desoxy-lyxo-hexonsäure, 1,4-lacton

- 3-Deoxy-xylo-hexonsäure, 1,4-lacton

Vergleich: 2-Desoxy-D-arabino-hexonsäure-δ-lacton ist aufgrund seiner spezifischen Struktur und seiner Rolle in der Biosynthese glykosylierter Proteine einzigartig. Während ähnliche Verbindungen wie 3-Deoxy-D-ribo-hexono-1,4-lacton ebenfalls eine Lactonisierung durchlaufen, unterscheiden sie sich in ihrer Stabilität und den Produkten, die während des Abbaus gebildet werden .

Wirkmechanismus

The mechanism of action of 2-Deoxy D-arabino hexonic acid-delta-lactone involves its role as a building block in glycosylated protein biosynthesis. The compound interacts with various enzymes and molecular pathways to facilitate the synthesis of glycosylated proteins. The exact molecular targets and pathways involved are complex and depend on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. D-Glucono-delta-Lactone (CAS: 90-80-2)

- Molecular Formula : C₆H₁₀O₇

- Key Differences : Contains a hydroxyl group at C-2 (absent in the 2-deoxy variant) and an additional oxygen atom.

- Applications : Widely used as a food acidulant and leavening agent. The EPA classifies it as a low-priority substance (LPS) due to its low toxicity .

2.1.2. Erythorbic Acid (D-Erythro-hex-2-enoic Acid delta-Lactone, CAS: 89-65-6)

- Molecular Formula : C₆H₈O₆

- Key Differences : Features a double bond at C-2/C-3 (unsaturated lactone) and a keto group at C-3.

- Applications : Approved as a food antioxidant (INS 315) with GRAS (Generally Recognized as Safe) status .

2.1.3. 3-Deoxy-D-arabino-hexonic Acid 1,4-Lactone (CAS: 50480-80-3)

- Molecular Formula : C₆H₁₀O₅

- Key Differences : Deoxygenation at C-3 instead of C-2, forming a 1,4-lactone (gamma-lactone, five-membered ring).

- Research Relevance : Studied for conformational effects on chromatographic retention .

Functional Analogues

2.2.1. D-(+)-Ribonic Acid γ-Lactone (CAS: 5336-08-3)

- Molecular Formula : C₅H₈O₅

- Key Differences : Smaller pentose backbone with a five-membered (gamma) lactone ring.

- Safety Profile : Requires minimal protective measures in handling, per OSHA guidelines .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Lactone Type | Key Structural Feature |

|---|---|---|---|---|

| 2-Deoxy D-arabino hexonic acid-delta-lactone | C₆H₁₀O₅ | 162.14 | delta (1,5) | Deoxygenation at C-2 |

| D-Glucono-delta-lactone | C₆H₁₀O₇ | 178.14 | delta (1,5) | Hydroxyl at C-2 |

| Erythorbic Acid | C₆H₈O₆ | 176.12 | delta (1,5) | Unsaturated C-2/C-3, keto at C-3 |

| 3-Deoxy-D-arabino-hexonic acid 1,4-lactone | C₆H₁₀O₅ | 162.14 | gamma (1,4) | Deoxygenation at C-3 |

Biologische Aktivität

2-Deoxy D-arabino hexonic acid-delta-lactone is a synthetic hexose monosaccharide analogue that plays a significant role in biochemical processes, particularly in the biosynthesis of glycosylated proteins. This compound is a lactone derivative of 2-deoxy-D-arabino-hexonic acid and is crucial in developing various antibiotic compounds, including streptomycin and kanamycin. Its biological activity primarily involves interactions with enzymes and molecular pathways essential for glycosylation.

The compound is characterized by its unique structure, which allows it to participate in various biochemical reactions. It is synthesized through the lactonization of 2-deoxy-D-arabino-hexonic acid, typically involving controlled reaction conditions to yield the desired lactone form.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Glycosylation Processes : The compound serves as a substrate or inhibitor within enzymatic pathways related to glycosylation. Its structure mimics natural sugars, allowing it to influence the synthesis and function of glycosylated proteins, which are vital for numerous biological functions, including cell signaling and immune responses.

- Antibiotic Synthesis : As a building block in the biosynthesis of antibiotics, this compound is integral to producing compounds like streptomycin and kanamycin. These antibiotics are crucial in treating bacterial infections, highlighting the compound's importance in medicinal chemistry.

- Enzymatic Interactions : The compound interacts with various enzymes involved in glycan biosynthesis. Studies indicate that it can modulate enzyme activity, potentially leading to altered metabolic pathways that affect cellular functions.

Research Findings and Case Studies

Recent studies have explored the specific mechanisms through which this compound exerts its biological effects:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids. This inhibition can lead to reduced glycosylation levels, impacting protein function and stability.

- Metabolic Pathway Analysis : Investigations into metabolic pathways have shown that this compound influences the flux of metabolites involved in glycan biosynthesis. For instance, its presence can alter the levels of key intermediates in the synthesis of complex carbohydrates.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural similarity to natural sugars that bacteria utilize for growth. Further research is needed to fully elucidate these effects and their potential applications in developing new antimicrobial agents.

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific glycosyltransferases, reducing glycosylation levels | |

| Metabolic Pathway Impact | Alters metabolite levels in glycan biosynthesis pathways | |

| Antimicrobial Properties | Potential antimicrobial effects due to structural similarity with natural sugars |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-deoxy D-arabino hexonic acid-δ-lactone, and how do stereochemical outcomes vary under different reaction conditions?

- Methodological Answer : The synthesis often begins with D-arabinonic acid derivatives or hexopyranosiduronates. For example, aldonolactones (e.g., 3-azido analogs) react with aqueous ammonia to form iminopentitols with distinct stereoisomeric configurations (D-arabino, ribo, L-lyxo, xylo) . Key steps include:

- Step 1 : Activation of C-5 leaving groups (e.g., esterification or lactonization of aldonic acids).

- Step 2 : Stereoselective ring closure under controlled pH and temperature to favor δ-lactone formation.

- Step 3 : Characterization via IR, NMR, and X-ray diffraction to confirm spatial arrangements .

Q. How can the stability of 2-deoxy D-arabino hexonic acid-δ-lactone be optimized during experimental handling?

- Methodological Answer : Stability is influenced by moisture, light, and incompatible materials (e.g., strong oxidizers or bases). Best practices include:

- Storage : Anhydrous conditions at -20°C in amber glass vials to prevent hydrolysis .

- Handling : Use inert atmospheres (argon/nitrogen) during reactions to avoid decomposition into carbon oxides .

Q. What analytical techniques are most reliable for confirming the lactone ring structure and purity?

- Methodological Answer :

- NMR : - and -NMR identify ring conformation and anomeric protons. HMBC/HSQC correlations resolve glycosidic linkages .

- X-ray Diffraction : Single-crystal analysis confirms absolute configuration (e.g., β-D-arabino-hexopyranosiduronate structures) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches of 2-deoxy D-arabino hexonic acid-δ-lactone?

- Methodological Answer :

- Root Cause : Batch variability may arise from incomplete lactonization or residual solvents.

- Solution :

- Perform dynamic NMR to detect conformational equilibria (e.g., chair vs. boat forms).

- Use HPLC-PDA to quantify impurities (e.g., open-chain acids or α/β anomer mixtures) .

- Cross-validate with analog studies (e.g., glucono-δ-lactone analogs) to benchmark spectral profiles .

Q. What strategies are effective for using 2-deoxy D-arabino hexonic acid-δ-lactone in glycosylation reactions, particularly for bioactive compound synthesis?

- Methodological Answer :

- Glycosyl Donor Design : Activate the lactone with thioglycosides (e.g., 2-deoxy-1-thioglycosides) to enhance donor reactivity for β-selective glycosylation .

- Applications : Conjugate with aromatic moieties (e.g., genistein) via 4′-OH or 7-OH positions, confirmed by HMBC/HSQC correlations .

- Challenges : Competing hydrolysis requires strict anhydrous conditions and catalytic thiophilic promoters (e.g., NIS/AgOTf) .

Q. How can analog read-across approaches fill data gaps in toxicity or environmental impact studies for this compound?

- Methodological Answer :

- EPA Framework : Use gluconate analogs (e.g., sodium gluconate, calcium gluconate) to predict endpoints like repeat-dose toxicity or bioaccumulation .

- Key Steps :

Cluster Analysis : Group analogs by structural similarity (e.g., gluconates cluster in HERO database) .

Weight of Evidence : Combine data from analogs with QSAR models to estimate ecotoxicity (e.g., LC50 for aquatic organisms) .

Q. What are the mechanistic implications of 2-deoxy D-arabino hexonic acid-δ-lactone in carbohydrate metabolism studies?

- Methodological Answer :

- Enzymatic Inhibition : Test lactone stability against hexokinase or lactonase enzymes using kinetic assays (e.g., spectrophotometric monitoring of NADPH oxidation).

- Isotopic Labeling : Use -labeled derivatives (e.g., 1-) to track metabolic flux via NMR or LC-MS .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of 2-deoxy D-arabino hexonic acid-δ-lactone?

- Solution :

- Process Optimization : Use flow chemistry to enhance mixing and reduce side reactions (e.g., hydrolysis).

- Purification : Employ reverse-phase chromatography or crystallization with brucine salts to isolate lactone from open-chain acids .

Q. What computational tools are suitable for predicting the reactivity of this lactone in complex reaction systems?

- Answer :

- DFT Calculations : Model transition states for lactone ring-opening/closure using Gaussian or ORCA software.

- MD Simulations : Predict solvation effects and conformational stability in aqueous/organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.